molecular formula C15H8N2O2 B12387326 5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione

5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione

Cat. No.: B12387326
M. Wt: 248.24 g/mol
InChI Key: KPOPOVJXCUAKLY-UHFFFAOYSA-N
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Description

5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione is a tetracyclic compound known for its significant biological activity. It is a derivative of ellipticine, a natural product first isolated from the plant Ochrosia elliptica.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the cyclization of substituted carbazoles with pyridine derivatives under acidic conditions. For instance, a reaction flask can be charged with a carbazole derivative, hexamethylenetetramine, and trifluoroacetic acid, followed by refluxing and cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound can yield brominated derivatives, which may exhibit different biological activities .

Scientific Research Applications

5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido[4,3-b]carbazole-5,11(6H)-dione stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound in cancer research .

Properties

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

6H-pyrido[4,3-b]carbazole-5,11-dione

InChI

InChI=1S/C15H8N2O2/c18-14-10-7-16-6-5-8(10)15(19)13-12(14)9-3-1-2-4-11(9)17-13/h1-7,17H

InChI Key

KPOPOVJXCUAKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

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